SB-215505

Descripción general

Descripción

SB-215505 es un compuesto orgánico sintético conocido por su potente y selectiva actividad antagonista en el receptor de serotonina 5-HT2B. También exhibe buena selectividad sobre los receptores relacionados 5-HT2A y 5-HT2C . Este compuesto se utiliza principalmente en la investigación científica para estudiar la función de la familia de receptores 5-HT2, particularmente el papel de los receptores 5-HT2B en el corazón .

Métodos De Preparación

La síntesis de SB-215505 implica varios pasos, comenzando con la preparación de la estructura central del indol. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de indol: El núcleo de indol se sintetiza a través de una reacción de síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona o un aldehído.

Cloración: El núcleo de indol luego se clora para introducir un átomo de cloro en la posición deseada.

Unión de quinolina: La parte de quinolina se une al núcleo de indol a través de una reacción de sustitución nucleofílica.

Formación de carboxamida: El paso final implica la formación del grupo carboxamida a través de la reacción del intermedio con una amina apropiada.

Análisis De Reacciones Químicas

SB-215505 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Sleep Regulation

Research has demonstrated that SB-215505 significantly influences sleep patterns by increasing wakefulness and altering the dynamics of different sleep stages. A study published in 2004 found that administration of this compound resulted in:

- Increased Wakefulness : The compound dose-dependently increased wakefulness at the expense of paradoxical sleep and slow-wave sleep (SWS) during the first hour post-administration.

- Decreased Sleep Intensity : Electroencephalogram (EEG) analyses indicated a reduction in low-frequency EEG power, suggesting decreased sleep intensity after treatment with this compound. The most notable effects were observed at frequencies between 3–8 Hz, particularly at 6 Hz .

Cardiovascular Research

This compound has been employed to study the role of 5-HT2B receptors in cardiovascular physiology. Its application in this field includes:

- Heart Health Implications : A study indicated that this compound significantly reduced heart weight, wall thickness, and left ventricular mass in animal models, suggesting potential protective effects against cardiac hypertrophy .

- Mechanistic Insights : By blocking 5-HT2B receptors, researchers aim to elucidate the receptor's role in heart function and its contribution to various cardiovascular diseases .

Metabolic Disorders

The compound's effects on appetite regulation have also been explored:

- Appetite Suppression : In studies involving animal models, this compound was shown to influence cumulative food intake under stress conditions, indicating its potential role in appetite control and metabolic regulation .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound across different research domains:

Future Research Directions

The ongoing exploration of this compound's applications suggests several promising avenues for future research:

- Therapeutic Potential : Investigating its use as a therapeutic agent for conditions related to sleep disorders, obesity, and cardiovascular diseases.

- Mechanistic Studies : Further elucidation of the molecular pathways influenced by 5-HT2B receptor antagonism could provide deeper insights into its physiological roles.

Mecanismo De Acción

SB-215505 ejerce sus efectos al unirse selectivamente y bloquear el receptor de serotonina 5-HT2B. Esta acción antagonista evita que el receptor se active por la serotonina, inhibiendo así las vías de señalización descendentes asociadas con este receptor. Los objetivos moleculares incluyen el receptor 5-HT2B, y las vías involucradas están principalmente relacionadas con la señalización de la serotonina .

Comparación Con Compuestos Similares

SB-215505 es único debido a su alta selectividad para el receptor 5-HT2B sobre los receptores 5-HT2A y 5-HT2C. Los compuestos similares incluyen:

SB-204741: Otro antagonista selectivo del receptor 5-HT2B con aplicaciones similares en la investigación cardiovascular.

RS-127445: Un antagonista selectivo del receptor 5-HT2B utilizado en varios estudios farmacológicos.

Estos compuestos comparten estructuras y funciones similares, pero difieren en su selectividad y aplicaciones específicas.

Actividad Biológica

SB-215505 is a selective antagonist of the serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes. Its pharmacological profile has garnered significant attention in research due to its potential applications in various neuropharmacological contexts, including the modulation of sleep-wake cycles and motor activity.

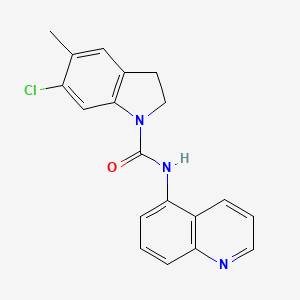

- Chemical Name: 6-chloro-5-methyl-1-(5-quinolylcarbamoyl) indoline

- CAS Number: 162100-15-4

- Molecular Weight: 292.79 g/mol

Biological Activity

This compound exhibits a potent antagonistic effect on the 5-HT2B receptor, with a selectivity ratio of approximately 30-fold over the 5-HT2A receptor and marginal selectivity over the 5-HT2C receptor . The compound's pKi values for these receptors are as follows:

| Receptor Type | pKi Value |

|---|---|

| 5-HT2B | 8.3 |

| 5-HT2C | 7.66 |

| 5-HT2A | 6.77 |

Effects on Motor Activity and Vigilance

Research indicates that this compound significantly influences wakefulness and motor activities in animal models. In a study involving male Sprague Dawley rats, administration of this compound resulted in a dose-dependent increase in wakefulness (W) and motor activity, alongside a decrease in theta activity during wakefulness and paradoxical sleep (PS) phases .

Key Findings from Studies

- Increased Wakefulness and Motor Activity:

-

EEG Power Spectrum Analysis:

- A notable decrease in EEG power was observed across different vigilance states:

- In W, there was a significant reduction in power primarily in the frequency range of 3–8 Hz.

- During SWS (Slow Wave Sleep), low-frequency EEG power was also diminished, particularly at frequencies below 8 Hz .

- In PS, this compound selectively decreased theta band power (6–9 Hz) in a dose-dependent manner.

- A notable decrease in EEG power was observed across different vigilance states:

- Statistical Analysis:

Case Studies and Application

In clinical settings, this compound has been explored for its potential to mitigate side effects associated with antipsychotic medications. For instance, it was investigated for its ability to counteract haloperidol-induced catalepsy in rats; however, findings indicated that this compound did not significantly reduce cataleptic responses compared to control groups .

Propiedades

IUPAC Name |

6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVGSWDWIRIUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424971 | |

| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-15-4 | |

| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.